N-乙酰草甘膦-13C2,15N

描述

N-Acetyl Glyphosate-13C2,15N is the labelled analogue of N-Acetyl Glyphosate, which is a metabolite of the pesticide Glyphosphate . It is employed in research investigating the environmental fate of glyphosate. By tracking the labeled N-acetyl glyphosate, scientists can gain insights into its degradation pathways, persistence in various environmental compartments, and potential uptake by plants and microorganisms.

Synthesis Analysis

The presence of the stable isotopes ¹³C₂ and ¹⁵N in the molecule allows researchers to distinguish it from naturally occurring N-acetyl glyphosate using isotope ratio mass spectrometry (IRMS). This technique enables scientists to track the movement and transformation of N-acetyl glyphosate in the environment, such as in soil and water samples.Molecular Structure Analysis

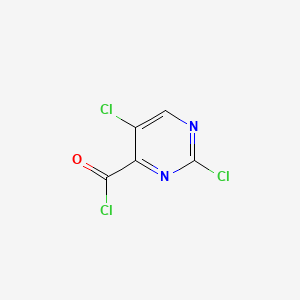

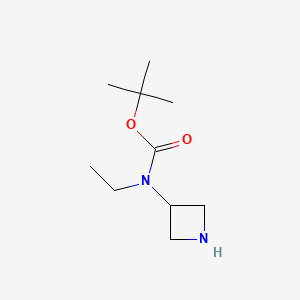

The molecular formula of N-Acetyl Glyphosate-13C2,15N is 13C2 C3 H10 15N O6 P . The presence of the stable isotopes ¹³C₂ and ¹⁵N in the molecule allows researchers to distinguish it from naturally occurring N-acetyl glyphosate.Chemical Reactions Analysis

The presence of the stable isotopes ¹³C₂ and ¹⁵N in the molecule allows researchers to distinguish it from naturally occurring N-acetyl glyphosate using isotope ratio mass spectrometry (IRMS). This technique enables scientists to track the movement and transformation of N-acetyl glyphosate in the environment, such as in soil and water samples.Physical And Chemical Properties Analysis

The molecular formula of N-Acetyl Glyphosate-13C2,15N is 13C2 C3 H10 15N O6 P . The molecular weight is 214.09 . More detailed physical and chemical properties are not available in the search results.科学研究应用

质谱技术中的示踪剂

N-乙酰草甘膦-13C2,15N 是广泛研究的化合物草甘膦的稳定同位素标记类似物。 在研究应用中,该化合物主要用作示踪剂或内标,用于通过质谱技术分析和检测各种基质中的草甘膦残留 .

2. 评估潜在的人类或动物接触草甘膦的研究 该化合物可用于评估潜在的人类或动物接触草甘膦的研究。 通过测量生物样本中标记代谢物的水平,研究人员可以了解草甘膦暴露的程度和途径.

淋溶和降解研究

该化合物已用于田间溶液槽实验,以研究草甘膦在为期一年的水文研究期间的淋溶和转化 . 结果证实迅速降解为进一步降解产物,例如 15NH4+,该产物可能被植物吸收为养分 .

环境监测

该化合物用于环境监测和评估。 它有助于了解草甘膦对土壤和水等各种环境部分的影响 .

土壤相互作用研究

该化合物用于研究草甘膦与土壤的相互作用。 它有助于了解草甘膦如何在土壤有机质或矿物表面等多种结合位点与有机和无机分子相互作用 .

植物吸收研究

该化合物用于研究植物对草甘膦的吸收。 它有助于了解植物如何吸收草甘膦及其降解产物 .

作用机制

Target of Action

N-Acetyl Glyphosate-13C2,15N is an isotopically labeled version of N-acetylglyphosate, a metabolite of glyphosate . Glyphosate is a broad-spectrum herbicide that primarily targets the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic amino acids in plants and some microorganisms .

Mode of Action

Glyphosate inhibits the EPSPS enzyme, thereby blocking the production of essential aromatic amino acids . This leads to a deficiency in these amino acids, disrupting protein synthesis and growth, ultimately causing death in plants . As N-Acetyl Glyphosate-13C2,15N is a metabolite of glyphosate, it is expected to have a similar mode of action .

Biochemical Pathways

The primary biochemical pathway affected by glyphosate is the shikimate pathway . By inhibiting the EPSPS enzyme, glyphosate disrupts this pathway, leading to a deficiency in the aromatic amino acids phenylalanine, tyrosine, and tryptophan . These amino acids are precursors to many secondary metabolites essential for plant growth and development .

Result of Action

The inhibition of the shikimate pathway by glyphosate leads to a deficiency in essential aromatic amino acids, disrupting protein synthesis and growth, and ultimately causing death in plants .

Action Environment

N-Acetyl Glyphosate-13C2,15N is particularly valuable in environmental studies, where it aids in understanding the transport, degradation, and persistence of glyphosate in ecosystems . It is also used in metabolic studies to investigate the compound’s uptake and biotransformation in plants and microorganisms . The action, efficacy, and stability of N-Acetyl Glyphosate-13C2,15N can be influenced by various environmental factors, including soil type, temperature, moisture, and microbial activity .

属性

IUPAC Name |

2-[acetyl(phosphonomethyl)(15N)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12)/i2+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFECXRMSKVFCNB-OEKWKHNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(=O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[15N](CP(=O)(O)O)[13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746939 | |

| Record name | N-Acetyl-N-(phosphonomethyl)(~13~C_2_,~15~N)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346598-31-9 | |

| Record name | N-Acetyl-N-(phosphonomethyl)(~13~C_2_,~15~N)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)

![Bis[bis[4-(diethylamino)phenyl]methyl] Ether](/img/structure/B585046.png)

![Thieno[2',3':3,4]cyclopenta[1,2-b]azirene](/img/structure/B585055.png)